molecular formula C9H9FO3 B11906617 Methyl 2-fluoro-3-(hydroxymethyl)benzoate

Methyl 2-fluoro-3-(hydroxymethyl)benzoate

Cat. No.: B11906617
M. Wt: 184.16 g/mol
InChI Key: BSOHDTMYSJGDEN-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-3-(hydroxymethyl)benzoate is an organic compound with the molecular formula C9H9FO3 It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a fluorine atom, and the third position has a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-fluoro-3-(hydroxymethyl)benzoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-3-(hydroxymethyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products

    Oxidation: 2-fluoro-3-carboxybenzoic acid.

    Reduction: 2-fluoro-3-aminomethylbenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-fluoro-3-(hydroxymethyl)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-fluoro-3-(hydroxymethyl)benzoate involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The hydroxymethyl group can undergo further chemical modifications, making the compound versatile for various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-fluoro-3-(hydroxymethyl)benzoate is unique due to the specific positioning of the fluorine and hydroxymethyl groups, which can significantly influence its chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C9H9FO3

Molecular Weight

184.16 g/mol

IUPAC Name

methyl 2-fluoro-3-(hydroxymethyl)benzoate

InChI

InChI=1S/C9H9FO3/c1-13-9(12)7-4-2-3-6(5-11)8(7)10/h2-4,11H,5H2,1H3

InChI Key

BSOHDTMYSJGDEN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1F)CO

Origin of Product

United States

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